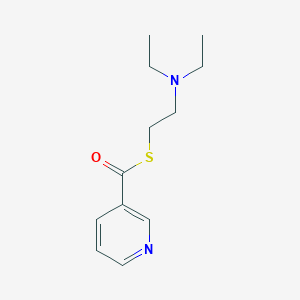
2-Diethylaminoethylsulfanyl-pyridin-3-yl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diethylaminoethylsulfanyl-pyridin-3-yl-methanone is a chemical compound with the molecular formula C12H18N2OS and a molecular weight of 238.35 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a diethylaminoethylsulfanyl group. It has various applications in scientific research and industry due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Diethylaminoethylsulfanyl-pyridin-3-yl-methanone involves several steps. One common method includes the reaction of pyridine-3-carboxylic acid with thionyl chloride to form pyridine-3-carbonyl chloride. This intermediate is then reacted with 2-diethylaminoethanethiol in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Analyse Chemischer Reaktionen
2-Diethylaminoethylsulfanyl-pyridin-3-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Diethylaminoethylsulfanyl-pyridin-3-yl-methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Diethylaminoethylsulfanyl-pyridin-3-yl-methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
2-Diethylaminoethylsulfanyl-pyridin-3-yl-methanone can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and may have similar chemical properties and applications.
Thioethers: Compounds containing a sulfur atom bonded to two carbon atoms, similar to the diethylaminoethylsulfanyl group in the target compound.
Eigenschaften
CAS-Nummer |
57336-05-7 |
|---|---|
Molekularformel |
C12H18N2OS |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
S-[2-(diethylamino)ethyl] pyridine-3-carbothioate |
InChI |
InChI=1S/C12H18N2OS/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
PIGWQFXBEUEJSB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC(=O)C1=CN=CC=C1 |
Kanonische SMILES |
CCN(CC)CCSC(=O)C1=CN=CC=C1 |
Synonyme |
diethylaminoethanthionicotinate dislipid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















